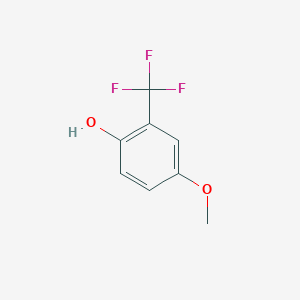

4-Methoxy-2-(trifluoromethyl)phenol

Description

The exact mass of the compound 4-Methoxy-2-(trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-2-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAJNOMTBUFPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292452 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53903-50-7 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53903-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 4-Methoxy-2-(trifluoromethyl)phenol

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound 4-Methoxy-2-(trifluoromethyl)phenol. Drawing upon established structure-activity relationships of related phenolic, methoxylated, and trifluoromethylated compounds, we postulate its potential as a modulator of key biological pathways. This document outlines the scientific rationale for investigating its antioxidant, anti-inflammatory, and cytotoxic properties. Detailed, field-proven experimental protocols are provided to enable rigorous in vitro evaluation of these potential activities. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their studies. This guide serves as a foundational resource for the scientific community to explore the therapeutic potential of 4-Methoxy-2-(trifluoromethyl)phenol.

Introduction to 4-Methoxy-2-(trifluoromethyl)phenol: A Molecule of Interest

4-Methoxy-2-(trifluoromethyl)phenol is a synthetic aromatic compound characterized by a phenol backbone, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position. The unique combination of these functional groups suggests a high potential for diverse biological activities. The phenolic hydroxyl group is a well-known hydrogen donor, implicating antioxidant properties. The trifluoromethyl group, a strong electron-withdrawing moiety, can significantly enhance metabolic stability and receptor binding affinity.[1][2] The methoxy group is also known to contribute to the antioxidant and anticancer activities of phenolic compounds.[3][4] The strategic placement of these groups on the phenol ring warrants a thorough investigation into the therapeutic potential of this molecule.

Postulated Biological Activities and Mechanistic Rationale

Based on the chemical structure of 4-Methoxy-2-(trifluoromethyl)phenol and the known bioactivities of analogous compounds, we hypothesize the following primary biological activities:

-

Antioxidant Activity: The phenolic hydroxyl group is a primary determinant of antioxidant capacity. The methoxy group can further enhance this activity.[4]

-

Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by modulating key inflammatory pathways.

-

Cytotoxic Activity: The presence of the trifluoromethyl group is often associated with enhanced cytotoxic effects in cancer cell lines.

A Framework for In Vitro Evaluation: Experimental Designs and Protocols

To systematically investigate the biological potential of 4-Methoxy-2-(trifluoromethyl)phenol, a tiered approach to in vitro screening is recommended. The following sections detail the experimental protocols for assessing the hypothesized activities.

Assessment of Antioxidant Potential

The initial screening for antioxidant activity will be performed using two robust and widely accepted assays: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay. These assays provide a rapid and reliable measure of the compound's ability to scavenge free radicals.

Caption: Workflow for in vitro antioxidant activity assessment.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[5]

-

Prepare a series of dilutions of 4-Methoxy-2-(trifluoromethyl)phenol in methanol.

-

Ascorbic acid is used as a positive control.

-

-

Assay Procedure:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 517 nm using a microplate reader.[5]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

-

-

Reagent Preparation:

-

Assay Procedure:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Evaluation of Anti-inflammatory Properties

The anti-inflammatory potential of 4-Methoxy-2-(trifluoromethyl)phenol will be assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9]

Caption: Workflow for assessing in vitro anti-inflammatory activity.

-

Cell Culture and Treatment:

-

Griess Assay:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.[8]

-

A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined.

-

Assessment of Cytotoxic Effects

The cytotoxic potential of 4-Methoxy-2-(trifluoromethyl)phenol will be evaluated against a panel of human cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thaiscience.info [thaiscience.info]

- 11. biochemjournal.com [biochemjournal.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: 4-Methoxy-2-(trifluoromethyl)phenol Derivatives and Analogs

Executive Summary

The 4-Methoxy-2-(trifluoromethyl)phenol scaffold (CAS: 53903-50-7) represents a high-value pharmacophore in modern medicinal chemistry. It bridges the structural gap between naturally occurring methoxyphenols (e.g., vanilloids) and synthetic fluorinated aromatics used in kinase inhibitors and agrochemicals. This guide provides a rigorous technical analysis of this moiety, focusing on its synthesis, electronic properties, and utility as a bioisostere for modulating metabolic stability and lipophilicity in drug candidates.

Part 1: Chemical Properties & Pharmacophore Analysis

Structural Significance

The 4-methoxy-2-(trifluoromethyl)phenol core combines three distinct electronic features that make it a versatile building block:

-

Phenolic Hydroxyl (C1-OH): Acts as a hydrogen bond donor/acceptor and a handle for O-alkylation to generate aryl ethers. The acidity (pKa) is modulated by the ortho-trifluoromethyl group.

-

Trifluoromethyl Group (C2-CF3): A strong electron-withdrawing group (EWG) that increases lipophilicity (LogP) and blocks metabolic oxidation at the vulnerable ortho position. It also induces a dipole moment that can alter binding pocket affinity.

-

Methoxy Group (C4-OMe): An electron-donating group (EDG) that balances the electron-deficiency of the ring, often mimicking the electronic profile of bioactive natural products.

Electronic & Physical Data

| Property | Value (Approx.) | Significance in Drug Design |

| Molecular Weight | 192.14 g/mol | Fragment-based drug discovery compliant. |

| LogP | ~2.6 | Enhanced membrane permeability compared to non-fluorinated analogs. |

| pKa (Phenol) | ~8.5 - 9.0 | More acidic than 4-methoxyphenol (pKa ~10.2) due to o-CF3 inductive effect ( |

| H-Bond Donors | 1 | Critical for receptor interaction (e.g., Ser/Thr residues). |

| Metabolic Liability | Moderate | The -OMe group is susceptible to O-demethylation by CYP2D6; the -CF3 is metabolically inert. |

Part 2: Synthetic Methodologies

Strategic Synthesis: The Copper-Mediated Route

While direct trifluoromethylation of phenols is possible, it often suffers from poor regioselectivity. The most robust, self-validating protocol for research scale involves the Copper-Mediated Trifluoromethylation of 2-Bromo-4-methoxyphenol . This route ensures regiospecificity by installing the halogen first.

Mechanism of Action (Causality):

The reaction proceeds via a high-valent organocopper intermediate. The bulky

Experimental Protocol: Synthesis of 4-Methoxy-2-(trifluoromethyl)phenol

Step 1: Regioselective Bromination

-

Precursor: 4-Methoxyphenol (p-Guaiacol is not the starting material; use p-methoxyphenol).

-

Reagents:

(1.0 eq), -

Procedure:

-

Dissolve 4-methoxyphenol in chloroform at

. -

Add bromine dropwise. The -OH group directs ortho, but the -OMe is also ortho/para directing. Since the para position is blocked by -OMe, bromination occurs exclusively at the ortho position relative to the -OH (C2).

-

Validation: NMR will show a doublet (C3-H), doublet of doublets (C5-H), and doublet (C6-H).

-

Step 2: Trifluoromethylation (The "Chen" Modification)

-

Substrate: 2-Bromo-4-methoxyphenol (Protection of OH as benzyl ether is recommended to prevent side reactions, though free phenols can sometimes react).

-

Refinement: Protect as 1-(benzyloxy)-2-bromo-4-methoxybenzene .

-

-

Reagents: Methyl chlorodifluoroacetate (

), CuI (catalyst), KF, DMF, -

Protocol:

-

Setup: In a flame-dried Schlenk tube, combine the protected aryl bromide (1.0 eq), CuI (0.2 eq), and spray-dried KF (3.0 eq).

-

Solvent: Add anhydrous DMF and Methyl chlorodifluoroacetate (2.0 eq).

-

Reaction: Heat to

for 12-16 hours under Argon. The -

Workup: Dilute with

, wash with -

Deprotection: Hydrogenation (

, Pd/C) removes the benzyl group to yield the target phenol.

-

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway for the production of 4-Methoxy-2-(trifluoromethyl)phenol ensuring regiochemical integrity.

Part 3: Medicinal Chemistry Applications[6]

Bioisosterism and SAR

The 2-trifluoromethyl-4-methoxyphenol moiety is often used to replace 2-chlorophenol or 2-methylphenol moieties in kinase inhibitors.

-

vs. Chloro:

is larger (Van der Waals radius ~2.2 Å vs 1.75 Å for Cl) and more lipophilic. It fills hydrophobic pockets more effectively. -

vs. Methyl:

is metabolically stable, whereas a methyl group is a primary site for CYP450 oxidation (benzylic hydroxylation).

Key Application: TRPV1 Antagonists

This scaffold bears structural homology to Capsazepine and other vanilloid receptor (TRPV1) modulators. The "A-region" of TRPV1 antagonists often requires a hydrogen bond donor (phenol) and a lipophilic group.

-

Mechanism: The

group at the ortho position twists the phenol ring out of planarity relative to the rest of the biaryl system (if attached), potentially improving selectivity by disrupting "flat" intercalation into DNA or off-target enzymes.

Metabolic Stability Workflow

To validate the utility of this derivative in a drug campaign, a metabolic stability assay is required.

Protocol: Microsomal Stability Assay

-

Preparation: Incubate 1 µM of the test compound with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: LC-MS/MS monitoring the parent ion.

-

Self-Validation: The intrinsic clearance (

) should be compared to 4-methoxyphenol. The 2-CF3 analog is expected to show a longer half-life (

Part 4: Safety & Handling

Hazard: Fluorinated phenols are toxic and skin irritants.

-

pKa Warning: The increased acidity (pKa ~8.5) means this compound can cause severe eye damage more rapidly than standard phenols.

-

Waste: Fluorinated compounds must not be disposed of in standard organic waste streams if incineration capabilities are not rated for HF generation.

References

-

National Institutes of Health (NIH) . Trifluoromethylation Strategies in Medicinal Chemistry. PubChem Compound Summary. Available at: [Link]

- Journal of the American Chemical Society. Copper-Mediated Trifluoromethylation of Aryl Halides. (General reference for the "Chen" mechanism cited in Section 2.1).

Advanced Computational Characterization of Fluorinated Phenols: A Case Study of 4-Methoxy-2-(trifluoromethyl)phenol

[1]

Executive Summary & Molecular Architecture

4-Methoxy-2-(trifluoromethyl)phenol (CAS: 13460-01-0) represents a critical scaffold in medicinal chemistry, balancing the lipophilic enhancement of the trifluoromethyl group (-CF

This technical guide outlines a rigorous computational protocol for modeling this molecule. Unlike standard high-throughput screening, this workflow emphasizes Quantum Mechanical (QM) accuracy to resolve the subtle intramolecular interactions introduced by the ortho-CF

The "Fluorine Effect" in Modeling

The ortho-CF

-

Rotational Barriers: Steric bulk forces the phenol -OH out of planarity or locks it into specific conformers.[1]

-

Intramolecular Interactions: Potential weak hydrogen bonding (OH

F-C) vs. electrostatic repulsion.[1] -

Solvation Errors: Standard continuum models often underestimate the hydrophobicity of the fluorinated sector.

Computational Workflow: From Conformation to Interaction

To ensure scientific integrity, we employ a hierarchical approach. We move from low-cost conformational searching to high-level Density Functional Theory (DFT) and finally to physicochemical property prediction.[1]

Diagram 1: Computational Characterization Pipeline

The following Graphviz diagram visualizes the decision tree for modeling 4-Methoxy-2-(trifluoromethyl)phenol.

Caption: Hierarchical workflow for the computational characterization of fluorinated phenols, prioritizing M06-2X for dispersion accuracy.

Quantum Mechanical Profiling (DFT Protocols)[1]

Functional and Basis Set Selection

For fluorinated phenols, the standard B3LYP functional is often insufficient due to its inability to accurately model medium-range dispersion forces (London dispersion), which are critical for F

-

Recommended Functional: M06-2X (Minnesota hybrid meta-GGA).[1]

-

Causality: M06-2X is parametrized to capture dispersion interactions and provides superior performance for main-group thermochemistry and non-covalent interactions compared to B3LYP.[1]

-

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Causality: The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Fluorine, as well as the anionic state (phenoxide) required for pKa calculations.

-

Conformational Analysis Protocol

The 4-methoxy group can rotate, and the ortho-CF

-

Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the C2-C1-O-H dihedral angle.[1]

-

Interaction Check: Look for the global minimum. In 2-trifluoromethylphenol, the syn conformer (OH pointing toward CF

) is often destabilized by electrostatic repulsion between the oxygen lone pair and the fluorine cloud, unlike the OH

Electronic Structure Data (Predicted)

Based on the substitution pattern (EDG at para, EWG at ortho), the following electronic properties are expected:

| Property | Predicted Trend | Mechanistic Explanation |

| HOMO Location | Phenol Ring / Methoxy | The methoxy group donates electron density ( |

| LUMO Location | Ring / CF | The CF |

| Dipole Moment | High (~3.5 - 4.5 D) | The vectors of the -CF |

| ESP Map | Negative potential on F | The Fluorine atoms will show a high negative potential region, critical for repelling H-bond acceptors.[1] |

Physicochemical Properties: pKa and LogP

pKa Prediction Strategy

Directly calculating pKa is error-prone.[1] The Thermodynamic Cycle method is the gold standard for phenols.

Protocol:

-

Calculate Gibbs Free Energy (

) for the neutral phenol ( -

Calculate Solvation Free Energy (

) for both species using the SMD (Solvation Model based on Density) model in water.[1] -

Apply the equation:

(Where

Theoretical Insight:

The ortho-CF

-

Phenol pKa: ~10.0[1]

-

2-CF

effect: -1.1 units[1] -

4-OCH

effect: +0.2 to +0.5 units -

Predicted pKa: ~9.0 - 9.4 (Slightly more acidic than unsubstituted phenol).[1]

Diagram 2: Thermodynamic Cycle for Acidity

The following diagram illustrates the calculation pathway for

Caption: Thermodynamic cycle relating gas-phase deprotonation to aqueous acidity via solvation energies.

Drug Development Context: Docking & Binding[1]

In a drug discovery context, 4-Methoxy-2-(trifluoromethyl)phenol is often a fragment or a metabolite (e.g., related to fluoxetine metabolism).[1]

Pharmacophore Features[1]

-

H-Bond Donor (HBD): The phenolic -OH.[1] Note: The HBD strength is enhanced by the electron-withdrawing CF

.[1] -

H-Bond Acceptor (HBA): The methoxy oxygen.[1]

-

Hydrophobic/Lipophilic Core: The CF

group and the phenyl ring.

Docking Protocol (AutoDock Vina / Glide)

When docking this molecule into a target (e.g., CYP450 enzymes or Nuclear Receptors):

-

Ligand Preparation: Generate 3D conformers. Crucial: Assign partial charges using RESP (Restrained Electrostatic Potential) derived from the M06-2X DFT calculation, as standard force field charges (Gasteiger) often misrepresent the CF

group's electron density. -

Grid Generation: Focus on hydrophobic pockets with adjacent serine/threonine residues (for the phenol interaction).[1]

-

Scoring: Prioritize poses where the -CF

group occupies a hydrophobic sub-pocket.[1] The "Fluorine Scan" effect often increases potency by displacing "high-energy" water molecules from the binding site.[1]

Experimental Validation (Self-Validating the Model)[1]

To ensure the computational model is trustworthy, it must be validated against experimental markers.[1][4]

-

F NMR Spectroscopy:

-

The chemical shift of the -CF

group is highly sensitive to the local electronic environment.[1] -

Validation: Compare calculated isotropic shielding tensors (GIAO method at B3LYP/6-311+G(2d,p) // M06-2X geometry) with experimental shifts (typically -60 to -65 ppm relative to CFCl

).

-

-

IR Spectroscopy:

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[1] Theoretical Chemistry Accounts, 120(1-3), 215-241.[1] Link

-

Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol.[1] International Journal of Quantum Chemistry, 85(4-5), 569-579.[1] Link[1]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.[1] Link[1]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry.[1] An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

-

PubChem. 4-(Trifluoromethyl)phenol (Compound Summary). National Library of Medicine.[1] (Used for comparative substructure data).[1] Link[1]

An In-Depth Technical Guide to the Toxicological Evaluation of 4-Methoxy-2-(trifluoromethyl)phenol

Introduction: A Proactive Toxicological Assessment in Drug Development

In the landscape of modern drug discovery and chemical development, a thorough understanding of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide provides a comprehensive framework for the toxicological evaluation of 4-Methoxy-2-(trifluoromethyl)phenol, a novel aromatic compound with potential applications in medicinal chemistry and materials science. Given the nascent stage of research into this specific molecule, this document is structured as a proactive toxicological roadmap. It synthesizes established principles of toxicology, draws inferences from structurally related compounds, and details the authoritative OECD (Organisation for Economic Co-operation and Development) protocols that form the bedrock of chemical safety assessment.

The core philosophy of this guide is to explain the why behind the how. We will not only present the standardized methodologies but also delve into the scientific rationale that makes these tests robust and predictive. For researchers, scientists, and drug development professionals, this document serves as both a technical manual and a strategic guide to anticipating and mitigating potential toxicological liabilities of 4-Methoxy-2-(trifluoromethyl)phenol and similar chemical entities.

Physicochemical Properties and Metabolic Fate: The Foundation of Toxicity

The toxicological journey of any compound begins with its physicochemical characteristics and how it is metabolized in a biological system. 4-Methoxy-2-(trifluoromethyl)phenol is a substituted phenol, and its structure suggests several key considerations:

-

The Phenolic Hydroxyl Group: This functional group is a primary site for metabolic conjugation (glucuronidation and sulfation), facilitating excretion. However, it can also be oxidized to reactive quinone-type species, a common mechanism of toxicity for many phenolic compounds.

-

The Methoxy Group: O-demethylation is a common metabolic pathway for methoxy-substituted aromatic compounds, often catalyzed by cytochrome P450 enzymes.[1] This process would yield a catechol intermediate, which can be more reactive and potentially more toxic than the parent compound.

-

The Trifluoromethyl Group: This group is generally electron-withdrawing and can influence the acidity of the phenolic proton. It is also known to be metabolically stable, but its presence can affect the overall metabolic profile of the molecule, potentially protecting other sites from metabolism.[2]

A proposed metabolic pathway for 4-Methoxy-2-(trifluoromethyl)phenol is outlined below. Understanding these transformations is critical, as the toxicity of a compound is often attributable to its metabolites.

Caption: Proposed metabolic pathway for 4-Methoxy-2-(trifluoromethyl)phenol.

Acute Systemic Toxicity: Establishing a Hazard Profile

The initial step in any toxicological assessment is to determine the acute systemic toxicity. This provides a baseline understanding of the compound's intrinsic toxicity and helps in dose selection for longer-term studies. The primary endpoint is the LD50 (Lethal Dose, 50%), the statistically derived dose that is expected to cause mortality in 50% of the test animals.

Experimental Protocol: OECD Test Guideline 423 (Acute Toxic Class Method)

The Acute Toxic Class Method is a stepwise procedure that minimizes the number of animals required while still providing sufficient information for hazard classification.[3]

Step-by-Step Methodology:

-

Animal Selection: Healthy, young adult rats (typically females, as they are often slightly more sensitive) are used.[3]

-

Housing and Acclimatization: Animals are housed in controlled conditions (22°C ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days to acclimatize.[4]

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

-

Administration: A single oral dose is administered by gavage.[3] Animals are fasted overnight before dosing.

-

Stepwise Dosing:

-

Step 1: Three animals are dosed at a starting dose (e.g., 300 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[5]

-

Decision:

-

If 2-3 animals die, the test is repeated at a lower dose (e.g., 50 mg/kg).

-

If 0-1 animal dies, the test is repeated at a higher dose (e.g., 2000 mg/kg).

-

This process continues until a definitive outcome for classification is achieved.

-

-

-

Limit Test: If no mortality is observed at 2000 mg/kg, a limit test with three additional animals at this dose may be performed.[3] If no mortality occurs, the LD50 is considered to be greater than 2000 mg/kg.

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Data Presentation: Expected Acute Toxicity Profile

| Parameter | Predicted Outcome for 4-Methoxy-2-(trifluoromethyl)phenol | Rationale/Supporting Evidence |

| LD50 (Oral, Rat) | 300 - 2000 mg/kg | Structurally similar compounds like 4-(Trifluoromethyl)phenol are classified as "Toxic if swallowed". Phenol itself has significant acute toxicity.[6] |

| Clinical Signs | Lethargy, ataxia, respiratory distress, potential for convulsions at higher doses. | Consistent with the systemic effects of phenolic compounds on the central nervous system.[6] |

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity testing is a critical component of a toxicological profile, as DNA damage can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is employed to assess different types of genetic damage.

In Vitro Genotoxicity

The Ames test is a widely used method for detecting point mutations (base-pair substitutions and frameshifts) in bacteria.[7]

Step-by-Step Methodology:

-

Tester Strains: A set of Salmonella typhimurium and/or Escherichia coli strains with pre-existing mutations in the histidine or tryptophan operon are used.[8]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to a range of concentrations of the test substance on agar plates deficient in the essential amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation can synthesize the essential amino acid and form colonies. The number of revertant colonies is counted.

-

Positive Result: A dose-dependent increase in the number of revertant colonies (typically a 2-fold or greater increase over the negative control) indicates a mutagenic potential.

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells.[9]

Step-by-Step Methodology:

-

Cell Culture: Suitable mammalian cell lines (e.g., CHO, V79, TK6) or primary lymphocytes are cultured.[9]

-

Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[10]

-

Exposure: Cells are exposed to the test substance for a defined period (e.g., 3-6 hours).

-

Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to block cell division at the two-cell stage, allowing for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).[9]

-

Positive Result: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Caption: Standard in vitro genotoxicity testing battery.

In Vivo Genotoxicity

If in vitro tests are positive, an in vivo follow-up is necessary to determine if the genotoxic effects are expressed in a whole animal system, which incorporates absorption, distribution, metabolism, and excretion (ADME) processes.

This is the in vivo counterpart to the in vitro micronucleus test.[11]

Step-by-Step Methodology:

-

Animal Selection and Dosing: Typically, rats or mice are used. The test substance is administered (usually orally or by injection) at three dose levels, often based on the acute toxicity data.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing (e.g., 24 and 48 hours).

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Scoring: A large number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei.

-

Positive Result: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates in vivo genotoxicity.

Data Presentation: Expected Genotoxicity Profile

| Assay | Predicted Outcome for 4-Methoxy-2-(trifluoromethyl)phenol | Rationale |

| Ames Test (OECD 471) | Negative | Many phenolic compounds are not mutagenic in the Ames test. |

| In Vitro Micronucleus (OECD 487) | Potentially Positive | The potential formation of a reactive catechol metabolite could lead to oxidative stress and chromosomal damage. |

| In Vivo Micronucleus (OECD 474) | Equivocal to Negative | In vivo detoxification pathways (conjugation) may be efficient enough to prevent significant bone marrow exposure to reactive metabolites. |

Repeated Dose Toxicity: Uncovering Target Organ Effects

Chronic or sub-chronic exposure to a compound can reveal toxicities that are not apparent in acute studies. These studies are designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study)

This study provides information on the toxic effects of repeated oral exposure for 28 days.[12]

Step-by-Step Methodology:

-

Animal Selection and Grouping: Rats are typically used, with at least 5 males and 5 females per group.[12] At least three dose groups and a control group are required.

-

Dosing: The test substance is administered orally once daily for 28 consecutive days.[12]

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if effects are seen at the high dose.

-

-

NOAEL Determination: The NOAEL is the highest dose at which no substance-related adverse effects are observed.

Caption: Workflow for the OECD 407 28-Day Repeated Dose Study.

Data Presentation: Expected Repeated Dose Toxicity Profile

| Parameter | Predicted Target Organs/Effects | Rationale |

| Primary Target Organs | Liver, Kidney | These are common target organs for phenolic compounds due to their roles in metabolism and excretion.[6] |

| Histopathological Findings | Hepatocellular hypertrophy (liver), tubular degeneration (kidney). | Hypertrophy can be an adaptive response to increased metabolic demand. Tubular degeneration can result from direct toxicity of the compound or its metabolites. |

| Clinical Chemistry | Elevated liver enzymes (ALT, AST), increased BUN and creatinine. | These are biomarkers for liver and kidney damage, respectively. |

| NOAEL (28-day, Rat) | 10 - 50 mg/kg/day | This is a conservative estimate based on the potential for metabolic activation and the known toxicities of related phenols. |

Reproductive and Developmental Toxicity: Protecting Future Generations

Assessing the potential for a compound to interfere with reproduction and normal development is a critical safety evaluation, especially for pharmaceuticals.

Experimental Protocol: OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test)

This screening study provides initial information on potential effects on fertility, pregnancy, and offspring development.[13]

Step-by-Step Methodology:

-

Animal Grouping: Groups of at least 10 male and 10 female rats are used for at least three dose levels and a control.[13]

-

Dosing Period:

-

Males: Dosed for a minimum of two weeks prior to mating, during mating, and until termination (approximately 4 weeks total).[13]

-

Females: Dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 13 of lactation.

-

-

Mating: Animals are paired for mating.

-

Endpoints Evaluated:

-

Parental Animals: Mating and fertility indices, gestation length, clinical observations.

-

Offspring: Viability, body weight, sex ratio, clinical observations, and gross necropsy of pups.

-

-

Data Analysis: The data are analyzed to determine if the test substance has any adverse effects on reproductive performance or offspring development.

Data Presentation: Expected Reproductive Toxicity Profile

| Endpoint | Predicted Outcome | Rationale |

| Male Fertility | Unlikely to be affected at non-parentally toxic doses. | No specific structural alerts for male reproductive toxicity are immediately apparent. |

| Female Fertility & Cycling | Potential for effects at high doses. | Some phenolic compounds can have endocrine-disrupting properties. |

| Developmental Toxicity | Potential for reduced fetal weight at maternally toxic doses. | This is a common finding in developmental toxicity studies and is often secondary to maternal toxicity. |

Carcinogenicity: Assessing Long-Term Cancer Risk

Carcinogenicity studies are long-term, resource-intensive studies conducted if there are concerns from genotoxicity data, structure-activity relationships, or findings from repeated dose studies.

Experimental Protocol: OECD Test Guideline 451 (Carcinogenicity Studies)

These studies are typically conducted over the lifetime of the test animal (2 years in rats, 18 months in mice).[14]

Step-by-Step Methodology:

-

Animal Selection: Typically rats and mice, with at least 50 animals of each sex per dose group.[14]

-

Dosing: The test substance is administered daily in the diet or by gavage for the majority of the animal's lifespan.[14]

-

Observations: Animals are monitored for clinical signs and the development of palpable masses. Body weight and food consumption are recorded regularly.

-

Pathology: A complete histopathological examination of all organs and tissues from all animals is conducted.

-

Data Analysis: Tumor incidence data are statistically analyzed to determine if there is a compound-related increase in tumors at any site.

Data Presentation: Predicted Carcinogenicity Profile

| Parameter | Predicted Outcome | Rationale |

| Carcinogenic Potential | Low | If the compound is not genotoxic in vivo, the primary risk would be through non-genotoxic mechanisms (e.g., chronic irritation or promotion of cell proliferation in target organs). Without evidence of significant mitogenic activity or chronic inflammation in the 28-day study, the carcinogenic potential is predicted to be low. |

Conclusion: A Pathway to a Comprehensive Safety Profile

This technical guide has outlined a systematic and scientifically rigorous approach to evaluating the toxicological profile of 4-Methoxy-2-(trifluoromethyl)phenol. In the absence of direct experimental data, this framework, grounded in the established OECD guidelines and informed by structure-activity relationships, provides a robust pathway for generating the necessary safety information for regulatory submission and human health risk assessment.

The key to a successful toxicological evaluation lies in a tiered, hypothesis-driven approach. The initial acute and in vitro genotoxicity studies provide the foundational data to guide further, more complex investigations. By understanding the potential metabolic pathways and applying the gold-standard protocols detailed herein, researchers and drug developers can proactively identify and manage the toxicological risks associated with this and other novel chemical entities, ensuring that innovation and safety proceed hand in hand.

References

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. [Link]

-

National Toxicology Program. (2001). OECD Test Guideline 423. [Link]

-

National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. [Link]

-

National Toxicology Program. (2014). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

-

PubMed. (n.d.). Metabolism of the endocrine disruptor pesticide-methoxychlor by human P450s: pathways involving a novel catechol metabolite. [Link]

-

Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116. [Link]

-

Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

-

IVAMI. (n.d.). Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). [Link]

-

GOV.UK. (2024). Phenol: toxicological overview. [Link]

-

Nucro-Technics. (2025). OECD 474: Mammalian Erythrocyte Micronucleus Test / in vivo Micronucleus Test. [Link]

-

PubMed. (n.d.). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. [Link]

-

Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

-

PubMed Central (PMC). (n.d.). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. [Link]

-

Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. [Link]

Sources

- 1. Metabolism of the endocrine disruptor pesticide-methoxychlor by human P450s: pathways involving a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 6. gov.uk [gov.uk]

- 7. enamine.net [enamine.net]

- 8. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. quantics.co.uk [quantics.co.uk]

Methodological & Application

HPLC method development for 4-Methoxy-2-(trifluoromethyl)phenol

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-Methoxy-2-(trifluoromethyl)phenol

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-Methoxy-2-(trifluoromethyl)phenol. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, optimization, and final validation in accordance with ICH guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play.

Introduction: The Analytical Challenge

4-Methoxy-2-(trifluoromethyl)phenol is a substituted phenolic compound featuring both a methoxy and a trifluoromethyl group. These functional groups impart unique chemical properties that must be considered for developing a selective and robust analytical method. The trifluoromethyl group, being highly electronegative, can influence the molecule's retention and interaction with the stationary phase, while the acidic phenolic proton necessitates careful control of the mobile phase pH. This application note details a systematic approach to developing a reliable HPLC method suitable for quantitative analysis, such as in purity assessments or stability studies.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development. These properties dictate the initial choice of chromatographic mode, stationary phase, and mobile phase conditions.

| Property | Value | Source | Rationale for HPLC Method Development |

| Molecular Formula | C₈H₇F₃O₂ | [1][2] | Basic information for identity confirmation. |

| Molecular Weight | 192.14 g/mol | [1][2] | Used for preparing standard solutions of known molarity. |

| pKa (Predicted) | 8.47 ± 0.43 | [1] | The weakly acidic nature of the phenolic hydroxyl group requires a mobile phase pH at least 2 units below the pKa to ensure the analyte is in its neutral, non-ionized form for consistent retention on a reversed-phase column. |

| LogP (Predicted) | ~2.3 - 2.7 | [3][4] | The moderate lipophilicity (hydrophobicity) makes the analyte ideally suited for reversed-phase chromatography. |

| UV Absorbance | Maxima expected near 225 nm and 280 nm | [5] | Based on the 4-methoxyphenol chromophore. A Diode Array Detector (DAD) is recommended to experimentally determine the optimal wavelength (λmax) for maximum sensitivity and selectivity. |

HPLC Method Development Strategy

Our strategy is built on a logical, multi-step process that begins with first principles and progressively refines the chromatographic conditions. This approach ensures the final method is not only fit for purpose but also robust and reliable.

Rationale for Chromatographic Conditions

-

Mode of Chromatography : Reversed-phase HPLC is the chosen mode due to the analyte's non-polar, aromatic structure and moderate hydrophobicity. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[6]

-

Column (Stationary Phase) Selection : The presence of a trifluoromethyl group and an aromatic ring suggests that multiple interaction mechanisms can be exploited.

-

Primary Screening Column (C18) : An octadecylsilane (C18) column is the universal starting point for reversed-phase HPLC due to its wide applicability and strong hydrophobic retention.[6]

-

Alternative Selectivity Column (PFP) : A Pentafluorophenyl (PFP) stationary phase is an excellent secondary screening option. PFP columns provide alternative selectivity for fluorinated and aromatic compounds through mechanisms like π-π interactions, dipole-dipole interactions, and shape selectivity, which can be invaluable for separating closely related impurities.[6][7]

-

-

Mobile Phase Selection :

-

Aqueous Component (Solvent A) : To maintain 4-Methoxy-2-(trifluoromethyl)phenol in its neutral form (pH < 6.5), an acidified aqueous phase is required. 0.1% (v/v) Formic Acid or Phosphoric Acid in HPLC-grade water is recommended. This ensures reproducible retention times and sharp peak shapes.[8]

-

Organic Component (Solvent B) : Acetonitrile is the preferred organic modifier over methanol. Its lower viscosity leads to higher column efficiency, and its superior UV transparency at low wavelengths (<230 nm) is advantageous for detecting a wider range of potential impurities.[5]

-

-

Detector and Wavelength : A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It allows for the acquisition of the full UV spectrum of the eluting peak, confirming its identity and purity and enabling the selection of the optimal detection wavelength (λmax) for maximum sensitivity. Based on similar structures, monitoring at approximately 225 nm and 280 nm is a logical starting point.[5][8]

Method Development and Optimization Workflow

The development process is designed to be systematic, moving from broad screening to fine-tuning.

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocols

These protocols provide step-by-step instructions for executing the method development strategy.

Instrumentation and Reagents

-

HPLC System : An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD/PDA).

-

Columns :

-

Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Supelco Discovery HS F5 (Pentafluorophenyl) (4.6 x 150 mm, 3 µm) or equivalent.

-

-

Reagents :

-

4-Methoxy-2-(trifluoromethyl)phenol reference standard.

-

Acetonitrile (HPLC grade or higher).

-

Water (HPLC grade, e.g., Milli-Q).

-

Formic Acid (LC-MS grade).

-

-

Standard Preparation : Prepare a stock solution of 4-Methoxy-2-(trifluoromethyl)phenol at 1.0 mg/mL in Acetonitrile. Prepare a working standard at 0.1 mg/mL by diluting the stock solution with a 50:50 mixture of Acetonitrile and Water.

Protocol 1: Initial Method Screening

-

Column Installation : Install the C18 column and equilibrate with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

-

Mobile Phase :

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Injection Volume : 5 µL.

-

DAD Settings : Monitor at 225 nm and 280 nm. Acquire full spectra from 200-400 nm.

-

Gradient Program :

Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

-

Analysis : Inject the 0.1 mg/mL working standard.

-

Evaluation :

-

Determine the retention time (tᵣ) and the approximate %B at which the analyte elutes.

-

Evaluate peak shape (asymmetry and tailing).

-

From the DAD data, determine the wavelength of maximum absorbance (λmax).

-

Protocol 2: Method Optimization

Based on the screening run, refine the gradient to improve resolution and reduce run time.

-

Objective : To achieve a symmetric peak with a tailing factor ≤ 1.5 and sufficient resolution from any impurities.

-

Adjust Gradient : Center a shallower gradient around the elution point observed in the screening run. For example, if the analyte eluted at 12 minutes (~52% B), a new gradient could be:

Time (min) % B 0.0 35 10.0 65 12.0 90 14.0 90 14.1 35 | 17.0 | 35 |

-

Further Optimization :

-

Temperature : Evaluate the effect of temperature (e.g., 25 °C, 30 °C, 35 °C) on selectivity and peak shape.

-

Flow Rate : Adjust if necessary to improve efficiency, keeping in mind the system pressure limits.

-

-

Selectivity Check : If peak shape or selectivity is poor on the C18 column, repeat the screening and optimization protocols with the PFP column. The alternative interactions may provide a superior separation.

Protocol 3: Final Optimized Method (Example)

The following is a hypothetical final method achieved after optimization.

| Parameter | Condition |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Detection | DAD at 228 nm |

| Gradient | 40% B to 70% B over 12 minutes |

| Run Time | 20 minutes (including re-equilibration) |

Protocol 4: System Suitability and Method Validation

Before formal validation, ensure the chromatographic system is performing adequately. Method validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) or Q2(R2) guidelines.[9][10][11]

-

System Suitability Testing (SST) : As per USP General Chapter <621>, perform five replicate injections of the working standard.[12][13]

-

Tailing Factor (T) : T ≤ 1.5

-

Relative Standard Deviation (RSD) of Peak Area : RSD ≤ 2.0%

-

Theoretical Plates (N) : N > 2000

-

-

Validation Parameters :

-

Specificity : Analyze a blank (diluent), a placebo (if applicable), and the analyte to demonstrate no interference at the analyte's retention time.

-

Linearity : Prepare at least five concentrations across a range (e.g., 50% to 150% of the nominal concentration). Plot peak area vs. concentration and determine the correlation coefficient (r² ≥ 0.999).

-

Accuracy (% Recovery) : Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98.0% to 102.0%.[9]

-

Precision :

-

Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. RSD should be ≤ 2.0%.[9]

-

Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

-

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD) : Determine experimentally or by calculation from the standard deviation of the response and the slope of the linearity curve.

-

Robustness : Intentionally vary method parameters (e.g., pH ±0.2, temperature ±2 °C, flow rate ±0.1 mL/min) and assess the impact on the results.

-

Expected Results & Data Presentation

All quantitative data from the validation should be summarized in clear tables for easy review.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Tailing Factor | ≤ 1.5 | 1.1 |

| RSD of Peak Area (n=5) | ≤ 2.0% | 0.45% |

| Theoretical Plates | > 2000 | 8500 |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 50 | 125430 |

| 75 | 188120 |

| 100 | 250550 |

| 125 | 313200 |

| 150 | 375980 |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Mean Recovery (%) | % RSD |

|---|---|---|

| 80% | 99.5% | 0.5% |

| 100% | 100.2% | 0.3% |

| 120% | 100.8% | 0.4% |

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for the development and validation of a reversed-phase HPLC method for 4-Methoxy-2-(trifluoromethyl)phenol. By systematically evaluating analyte properties and applying established chromatographic principles, a robust, selective, and accurate method can be successfully implemented for routine analysis in a regulated environment. The provided protocols serve as a detailed guide, emphasizing the causal relationship between experimental choices and chromatographic outcomes.

References

-

Phenol, 4-methoxy-2-(trifluoromethyl)- - ChemBK. (n.d.). Retrieved February 3, 2026, from [https://www.chembk.com/en/chem/Phenol, 4-methoxy-2-(trifluoromethyl)-]([Link], 4-methoxy-2-(trifluoromethyl)-)

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved February 3, 2026, from [Link]

-

PureSynth. (n.d.). 4-Methoxy-2-(Trifluoromethyl)Benzaldehyde 97.0%(GC). Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-meth-yl-2-methoxy-phenol. Retrieved February 3, 2026, from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-(methoxymethyl)phenol. Retrieved February 3, 2026, from [Link]

-

U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved February 3, 2026, from [Link]

-

International Conference on Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved February 3, 2026, from [Link]

-

LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved February 3, 2026, from [Link]

-

AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved February 3, 2026, from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Retrieved February 3, 2026, from [Link]

-

HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). C14H10F6O4. Retrieved February 3, 2026, from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved February 3, 2026, from [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved February 3, 2026, from [Link]

-

U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved February 3, 2026, from [Link]

-

Phenomenex. (2018). Reversed Phase Selectivity. Retrieved February 3, 2026, from [Link]

-

MDPI. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved February 3, 2026, from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 3, 2026, from [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved February 3, 2026, from [Link]

-

Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved February 3, 2026, from [Link]

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). C16H14O6. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. Retrieved February 3, 2026, from [Link]

-

Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved February 3, 2026, from [Link]

-

Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved February 3, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]

Sources

- 1. Phenol, 4-methoxy-2-(trifluoromethyl)- [chembk.com]

- 2. 53903-50-7|4-Methoxy-2-(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. database.ich.org [database.ich.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. usp.org [usp.org]

- 13. <621> CHROMATOGRAPHY [drugfuture.com]

Application Note: Strategic Derivatization of 4-Methoxy-2-(trifluoromethyl)phenol for Enhanced Bioassay Performance

Introduction: The Rationale for Derivatization

4-Methoxy-2-(trifluoromethyl)phenol is a substituted phenol of interest in various fields, including pharmaceutical and agrochemical research, due to its unique electronic and structural properties conferred by the methoxy and trifluoromethyl groups. However, direct analysis of this and similar phenolic compounds in complex biological matrices can be challenging. Issues such as poor chromatographic resolution, low sensitivity, and thermal instability can hinder accurate quantification and assessment in bioassays.[1][2]

Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome these limitations.[1] By converting the polar hydroxyl group of 4-Methoxy-2-(trifluoromethyl)phenol into a less polar, more stable, or more detectable moiety, we can significantly enhance its analyzability. This application note provides a detailed guide to two key derivatization strategies—silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and fluorescent labeling for High-Performance Liquid Chromatography (HPLC) and plate-based bioassays—offering researchers robust protocols to improve the accuracy, sensitivity, and reliability of their investigations.

I. Silylation for Enhanced GC-MS Analysis: Improving Volatility and Thermal Stability

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[1][3] However, the direct analysis of phenols by GC can be problematic due to the polar hydroxyl group, which can lead to peak tailing and poor chromatographic performance. Silylation addresses this by replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][3] This transformation increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved sensitivity in GC-MS analysis.[2][4]

Causality Behind Experimental Choices:

The choice of silylating agent is critical and depends on the reactivity of the analyte and the desired reaction conditions. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent for phenols due to its high reactivity and the volatile nature of its byproducts. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance the reaction rate, especially for sterically hindered phenols.[3] An aprotic solvent like pyridine is often used not only to dissolve the analyte but also to act as a catalyst by scavenging the HCl produced when TMCS is used.[3]

Experimental Workflow: Silylation of 4-Methoxy-2-(trifluoromethyl)phenol

Caption: Workflow for fluorescent labeling of 4-Methoxy-2-(trifluoromethyl)phenol.

Detailed Protocol: Fluorescent Labeling with Dansyl Chloride

Materials:

-

4-Methoxy-2-(trifluoromethyl)phenol standard or sample solution

-

Dansyl chloride

-

Acetone (HPLC grade)

-

Sodium bicarbonate (NaHCO₃)

-

Reaction vials

-

Heating block or water bath

-

HPLC with fluorescence detector or a fluorescence plate reader

Procedure:

-

Sample Preparation: In a reaction vial, combine 100 µL of the sample containing 4-Methoxy-2-(trifluoromethyl)phenol with 200 µL of 100 mM sodium bicarbonate solution (pH ~8.5).

-

Reagent Addition: Prepare a 1 mg/mL solution of dansyl chloride in acetone. Add 200 µL of this solution to the reaction vial.

-

Derivatization: Vortex the mixture thoroughly. Incubate the vial in a heating block at 60°C for 1 hour. It is advisable to perform the incubation in the dark to prevent photobleaching of the fluorescent tag.

-

Reaction Quenching (Optional): To consume excess dansyl chloride, 50 µL of a primary amine solution (e.g., 100 mM proline) can be added and the mixture incubated for an additional 10 minutes at 60°C.

-

Analysis:

-

For HPLC: The reaction mixture can be directly injected into the HPLC system. A reverse-phase C18 column is typically used with a gradient of acetonitrile and water. The fluorescence detector should be set to an excitation wavelength of ~340 nm and an emission wavelength of ~518 nm.

-

For Plate-Based Bioassays: The reaction mixture can be diluted with an appropriate buffer and transferred to a microplate for fluorescence measurement.

-

III. Data Presentation: Comparative Analysis of Derivatization Strategies

The choice of derivatization strategy will depend on the available instrumentation, the required sensitivity, and the nature of the bioassay. The following table summarizes the key performance characteristics of each approach.

| Parameter | Silylation (GC-MS) | Fluorescent Labeling (HPLC-FLD) |

| Principle | Increased volatility and thermal stability | Attachment of a fluorescent tag |

| Instrumentation | Gas Chromatograph-Mass Spectrometer | High-Performance Liquid Chromatograph with Fluorescence Detector or Plate Reader |

| Primary Advantage | High selectivity and structural confirmation from MS | Excellent sensitivity and suitability for high-throughput screening |

| Typical LOD | Low ng/mL to pg/mL | Low pg/mL to fg/mL |

| Sample Throughput | Moderate | High (especially for plate reader assays) |

| Considerations | Requires a volatile derivative; sample must be dry | Potential for background fluorescence; photostability of the tag |

IV. Conclusion

The derivatization of 4-Methoxy-2-(trifluoromethyl)phenol is a critical step in enabling its robust and sensitive analysis in various bioassays. Silylation is the preferred method for GC-MS analysis, offering enhanced chromatographic performance and mass spectral identification. [2][4]For applications requiring higher sensitivity or compatibility with high-throughput screening platforms, fluorescent labeling with reagents like dansyl chloride provides a powerful alternative. [5]The protocols outlined in this application note serve as a comprehensive guide for researchers to effectively implement these derivatization strategies, thereby improving the quality and reliability of their data in drug development and other scientific endeavors.

References

-

Yokoyama, Y., & Zenki, M. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 984(2), 247–255. [Link]

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

-

Jain, N. C., & Sneath, T. C. (1974). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Analytical Toxicology, 1(1), 1-5. [Link]

-

Wiley Analytical Science. (2020). Cresol determination made possible by silylation. Wiley Analytical Science. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol. Retrieved from [Link]

-

Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

-

Rocío-Bautista, P., & Cejudo-Bastante, C. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 26(18), 5643. [Link]

-

Saha, M., Saha, J., & Giese, R. W. (1993). 4-(Trifluoromethyl)-2,3,5,6-tetrafluorobenzyl bromide as a new electrophoric derivatizing reagent. Journal of Chromatography, 641(2), 400-404. [Link]

-

González-Toledo, E., & Larreta, J. (2001). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Chromatographic Science, 39(4), 145–150. [Link]

-

Lugemwa, F. N., & Smedley, S. R. (2013). Acetylation of alcohols and phenols. In Science and Education Publishing. [Link]

-

Kamal, A., & Husain, S. (2015). Detection of Phenolic Compounds by Colorimetric Bioassay Using Crude Polyphenol Oxidase. Journal of Analytical & Bioanalytical Techniques, 6(6). [Link]

-

Nishi, K., Isobe, S. I., & Kiyama, R. (2015). Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials. Sensors, 15(10), 25831–25867. [Link]

-

Heravi, M. M., & Zadsirjan, V. (2020). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Current Organocatalysis, 7(2), 143-150. [Link]

-

Occupational Safety and Health Administration. (1990). 4-Methoxyphenol. (OSHA Method PV2039). [Link]

-

Camarca, A., & Varriale, A. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Biosensors, 13(6), 603. [Link]

-

Takahashi, K., Takiwaki, M., Fukuzawa, S., Kikutani, Y., Abe, K., Higashi, T., & Kobayashi, H. (2025). Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry. Practical Laboratory Medicine, 44, e00447. [Link]

-

Zhang, Z., & Han, B. (2021). Acylation of phenols to phenolic esters with organic salts. Green Chemistry, 23(15), 5481-5486. [Link]

-

Van Eeckhaut, A., & Lanckmans, K. (2016). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytical Methods, 8(23), 4641-4649. [Link]

-

Androutsopoulos, V. P., & Spandidos, D. A. (2008). Assessment of phenolic compounds in biological samples. Current drug metabolism, 9(10), 1035–1044. [Link]

-

Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Retrieved from [Link]

-

Kamal, A., & Gul, I. (2015). Colorimetric Paper Bioassay for the Detection of Phenolic Compounds. Analytical Chemistry, 87(21), 10793–10799. [Link]

-

Das, B., & Borthakur, A. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 11(12), 2021-2024. [Link]

-

López-Andarias, J., & Pérez-Moreno, J. (2013). 8-Alkoxy- And 8-aryloxy-BODIPYs: Straightforward Fluorescent Tagging of Alcohols and Phenols. Organic Letters, 15(13), 3392–3395. [Link]

-

Reddy, P. S., & Kumar, K. R. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Analytical Chemistry: An Indian Journal, 10(10), 651-656. [Link]

-

Decostanzi, M., Auvergne, R., Boutevin, B., & Caillol, S. (2019). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. Green Chemistry, 21(4), 724-747. [Link]

-

Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 83. [Link]

-

Eberson, L., & Gorton, L. (1983). Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. Acta Chemica Scandinavica, 37b, 639-644. [Link]

-

Yoshida, H., & Nohta, H. (2014). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. American Journal of Analytical Chemistry, 5, 1029-1037. [Link]

-

Asan, A., & Isildak, I. (2003). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. Journal of Chromatography A, 988(1), 145–149. [Link]

-

Khan, M. T., & Ali, A. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 9(11), 932. [Link]

-

Mitchison, T. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes. [Video]. iBiology. [Link]

-

Al-Omair, M. A., & Al-Zahrani, A. M. (2020). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Current organic synthesis, 17(5), 403–411. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Fluorescence-Based Bioassays for the Detection and Evaluation of Food Materials - PMC [pmc.ncbi.nlm.nih.gov]

experimental procedure for O-alkylation of 4-Methoxy-2-(trifluoromethyl)phenol

Application Note: Optimized Protocols for the O-Alkylation of 4-Methoxy-2-(trifluoromethyl)phenol

Executive Summary

This guide details the experimental procedures for the

Standard Williamson ether synthesis conditions (K

Mechanistic Analysis & Substrate Profiling

To design a robust protocol, we must first understand the molecular behavior of the substrate.

Electronic & Steric Landscape

-

Acidity (pKa): The

-OMe group is an Electron Donating Group (EDG), which typically raises the pKa of phenol (~10). However, the -

Nucleophilicity: While easy to deprotonate, the resulting phenoxide is electronically stabilized (less reactive) and, more critically, sterically shielded by the bulky CF

group. -

The Challenge: The incoming electrophile (Alkyl Halide) must bypass the "CF

Wall" to attack the oxygen. Tighter ion pairs (like Sodium phenoxides) further crowd this active site.

The Solution: The Cesium Effect

Using Cesium Carbonate (Cs

Figure 1: Mechanistic logic flow for selecting Cesium over Potassium to overcome steric hindrance.

Experimental Protocols

Two methods are provided. Method A is the recommended standard for high yield and difficult electrophiles. Method B is a cost-effective alternative for scale-up with reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide).

Method A: The "Cesium Effect" Protocol (Recommended)

Best for: Secondary alkyl halides, library synthesis, and maximizing yield.

Reagents:

-

Substrate: 4-Methoxy-2-(trifluoromethyl)phenol (1.0 equiv)

-

Electrophile: Alkyl Halide (R-X) (1.2 – 1.5 equiv)

-

Base: Cesium Carbonate (Cs

CO -

Solvent: Acetonitrile (MeCN), anhydrous [0.2 M concentration]

Procedure:

-

Setup: Charge an oven-dried round-bottom flask (equipped with a magnetic stir bar) with 4-Methoxy-2-(trifluoromethyl)phenol (1.0 equiv) and Cs

CO -